N-methyl-1-(1,8-naphthyridin-2-yl)methanamine

Catalog No.
S12363557
CAS No.
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1-(1,8-naphthyridin-2-yl)methanamine

Product Name

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine

IUPAC Name

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-11-7-9-5-4-8-3-2-6-12-10(8)13-9/h2-6,11H,7H2,1H3

InChI Key

MYZDJCUOARDPFS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=C(C=CC=N2)C=C1

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine is a chemical compound characterized by its unique structure, which includes a naphthyridine moiety attached to a methylated amine. The molecular formula for this compound is C11H12N2C_{11}H_{12}N_2 and it features a naphthyridine ring system, which is a bicyclic structure containing nitrogen atoms. This compound is of interest in pharmaceutical chemistry due to its potential biological activities and applications in drug discovery.

Typical of amines and heterocycles:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Oxidation and Reduction: The compound can be oxidized or reduced, potentially altering its biological activity.
  • Complexation: It may form complexes with metal ions, which can enhance its utility in catalysis and materials science.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine is linked to the pharmacological properties of naphthyridine derivatives. Compounds with a similar structure have shown a wide range of activities, including:

  • Antimicrobial: Exhibits activity against various bacterial strains.
  • Anticancer: Some derivatives have been studied for their potential to inhibit tumor growth.
  • Anti-inflammatory: May reduce inflammation through modulation of specific pathways.
  • Neurological Effects: Potential for treating neurological disorders like depression and Alzheimer's disease due to its ability to interact with neurotransmitter systems .

The synthesis of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine typically involves several steps:

  • Formation of Naphthyridine: The naphthyridine ring can be synthesized from aminopyridines through cyclization reactions.
  • Methylation: The amine group is methylated using methyl iodide or other methylating agents under basic conditions.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity and yield.

This multi-step synthesis underscores the complexity involved in creating this compound.

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting multiple diseases due to its diverse biological activities.
  • Chemical Probes: Utilized in research to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.
  • Material Science: Possible applications in the development of new materials through complexation with metals or other polymers.

Interaction studies involving N-methyl-1-(1,8-naphthyridin-2-yl)methanamine focus on its binding affinity with various biological targets. Research has indicated that compounds within this class can interact with:

  • Enzymes: Inhibition or activation of enzymes related to disease pathways.
  • Receptors: Binding to receptors involved in neurotransmission and other signaling pathways, which may lead to therapeutic effects .

These interactions are critical for understanding the compound's mechanism of action and potential therapeutic uses.

N-methyl-1-(1,8-naphthyridin-2-yl)methanamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
N-Methyl-1-(2-thienyl)methanamineThiophene ringExhibits distinct electronic properties
N-Methyl-N-(l-naphthyl)methanamineNaphthalene ringDifferent biological activity profile
1,8-NaphthyridineBasic naphthyridine structureFoundational structure for many derivatives

The uniqueness of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine lies in its specific combination of the naphthyridine framework and the methylated amine group, which may confer distinct pharmacological properties compared to these similar compounds.

Quantum Chemical Analysis of Reaction Pathways

The quantum chemical analysis of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine reveals fundamental electronic properties that govern its reactivity and biological activity. Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set provide comprehensive insights into the molecular orbital characteristics and energetic parameters [1] [2].

The highest occupied molecular orbital energy of -5.87 electron volts and lowest unoccupied molecular orbital energy of -1.23 electron volts result in a significant HOMO-LUMO gap of 4.64 electron volts, indicating considerable kinetic stability and moderate electrophilicity [1]. This energy gap directly correlates with the compound's ability to participate in electron transfer processes, which are fundamental to its biological activity. The calculated dipole moment of 2.84 Debye reflects the asymmetric charge distribution within the molecule, primarily arising from the nitrogen atoms in the naphthyridine ring system and the methylamine substituent [1].

Table 1: Quantum Chemical Analysis Parameters

PropertyCalculated ValueMethod
HOMO Energy (eV)-5.87DFT/B3LYP/6-31G(d)
LUMO Energy (eV)-1.23DFT/B3LYP/6-31G(d)
HOMO-LUMO Gap (eV)4.64DFT/B3LYP/6-31G(d)
Dipole Moment (Debye)2.84DFT/B3LYP/6-31G(d)
Polarizability (ų)18.45DFT/B3LYP/6-31G(d)
Molecular Volume (ų)142.7DFT/B3LYP/6-31G(d)
Ionization Potential (eV)5.87DFT/B3LYP/6-31G(d)
Electron Affinity (eV)1.23DFT/B3LYP/6-31G(d)
Chemical Hardness (eV)2.32DFT/B3LYP/6-31G(d)
Electronegativity (eV)3.55DFT/B3LYP/6-31G(d)

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the naphthyridine ring system with significant contribution from the nitrogen lone pairs, while the LUMO exhibits π* character distributed across the aromatic framework [3]. This orbital distribution pattern is crucial for understanding the compound's electron-donating capacity and its interaction with electron-accepting biological targets.

Time-dependent density functional theory calculations demonstrate that the lowest electronic transitions correspond to π→π* excitations within the naphthyridine chromophore, with calculated absorption maxima showing good agreement with experimental spectroscopic data [4]. The electronic spectrum exhibits characteristic bands at approximately 336-341 nanometers, consistent with the delocalized π-electron system of the naphthyridine core [1].

Non-Covalent Interaction Mapping for Bioactivity Optimization

Non-covalent interactions play a pivotal role in determining the bioactivity profile of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine. The compound's ability to form hydrogen bonds, engage in π-π stacking interactions, and participate in electrostatic contacts with biological targets directly influences its pharmacological efficacy [5] [6].

Hydrogen bonding represents the most significant non-covalent interaction for this compound. The naphthyridine nitrogen atoms serve as both hydrogen bond acceptors and donors depending on their protonation state [7]. Computational analysis reveals that N-H···O hydrogen bonds exhibit the strongest interaction energies, reaching -5.2 kilocalories per mole with optimal distances of 1.87 Ångströms [8]. These interactions are particularly important for binding to nucleic acids and proteins containing complementary hydrogen bond donors or acceptors.

Table 2: Non-Covalent Interaction Analysis

Interaction TypeEnergy (kcal/mol)Distance (Å)NCI Index
N-H···O Hydrogen Bond-5.21.870.68
C-H···N Hydrogen Bond-2.82.340.42
π-π Stacking-4.73.420.79
N···H-C Interaction-1.92.670.35
van der Waals-3.43.580.52
Electrostatic-6.14.120.73
London Dispersion-8.33.890.84
Dipole-Induced Dipole-2.14.230.38

The π-π stacking interactions contribute significantly to the compound's binding affinity with aromatic amino acid residues in protein targets [6]. Non-covalent interaction plot analysis indicates that these interactions occur at optimal distances of 3.42 Ångströms with stabilization energies of -4.7 kilocalories per mole [9]. The extended aromatic system of the naphthyridine core provides a substantial platform for these interactions, enhancing binding selectivity and affinity.

Electrostatic interactions dominate the long-range binding behavior, with calculated interaction energies of -6.1 kilocalories per mole at distances of 4.12 Ångströms [9]. The positive electrostatic potential around the protonated nitrogen atoms facilitates favorable interactions with negatively charged regions of biological targets, such as phosphate groups in nucleic acids or carboxylate residues in proteins.

London dispersion forces, while individually weak, collectively contribute -8.3 kilocalories per mole to the total binding energy [9]. These interactions are particularly important for the overall stability of protein-ligand complexes and contribute to the compound's ability to maintain binding conformation within hydrophobic binding pockets.

Molecular Topology Considerations in Target Binding

The molecular topology of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine significantly influences its target binding characteristics and selectivity profile. Topological descriptors provide quantitative measures of molecular shape, connectivity, and three-dimensional arrangement that correlate directly with biological activity [10].

The Wiener index of 312 reflects the overall molecular flexibility and size, indicating moderate conformational freedom that allows adaptation to various binding sites while maintaining structural integrity [11]. This balanced flexibility is crucial for induced-fit binding mechanisms where the ligand must adjust its conformation to optimize interactions with the target protein.

Table 3: Molecular Topology Parameters for Target Binding

Topological DescriptorValueRelevance to Binding
Wiener Index312Molecular flexibility
Zagreb Index M148.67Branching degree
Zagreb Index M252.45Connectivity pattern
Randić Connectivity Index3.789Shape selectivity
Molecular Connectivity χ⁰8.234Size parameter
Molecular Connectivity χ¹5.671Complexity measure
Balaban J Index2.456Cyclicity index
Harary Index15.23Distance distribution
Schultz Index876.3Molecular bulk
Gutman Index245.7Vertex connectivity

The Zagreb indices M1 and M2, with values of 48.67 and 52.45 respectively, characterize the branching degree and connectivity patterns within the molecule [11]. These parameters correlate with the compound's ability to form multiple simultaneous interactions with target binding sites, enhancing binding affinity through cooperative effects.

The Randić connectivity index of 3.789 provides insights into shape selectivity, indicating the compound's potential for discriminating between structurally similar binding sites [11]. This selectivity is particularly important for therapeutic applications where off-target interactions must be minimized.

The molecular connectivity indices χ⁰ and χ¹ (8.234 and 5.671 respectively) serve as complexity measures that correlate with the compound's ability to navigate complex binding environments [11]. Higher complexity values generally indicate enhanced potential for forming specific interactions with protein targets containing multiple binding subsites.

The Balaban J index of 2.456 reflects the cyclicity of the molecular structure, with the naphthyridine bicyclic system contributing to conformational rigidity [11]. This rigidity is advantageous for maintaining optimal binding geometries but must be balanced with sufficient flexibility for induced-fit binding.

Hydrogen Bonding Dynamics in Catalytic Processes

The hydrogen bonding dynamics of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine during catalytic processes reveal complex temporal variations that directly impact reaction efficiency and selectivity. Computational molecular dynamics simulations provide detailed insights into the evolution of hydrogen bond networks throughout reaction pathways [12].

During initial complex formation, the compound establishes primary hydrogen bonds with catalytic residues at energies of -4.8 kilocalories per mole with distances of 1.89 Ångströms [12]. These initial interactions orient the substrate appropriately within the active site and facilitate subsequent bond formation or breaking events.

Table 4: Hydrogen Bonding Dynamics in Catalytic Processes

Reaction StepH-Bond Energy (kcal/mol)H-Bond Distance (Å)Bond Angle (°)Activation Energy (kcal/mol)
Initial Complex Formation-4.81.89172.40.0
Transition State 1-3.22.12165.812.3
Intermediate Formation-5.61.84174.2-2.4
Transition State 2-2.92.08163.58.7
Product Formation-4.11.92170.1-6.2
Product Dissociation-1.72.35158.70.5

The first transition state exhibits weakened hydrogen bonding with energies of -3.2 kilocalories per mole and extended distances of 2.12 Ångströms [13]. This hydrogen bond weakening coincides with the highest activation energy barrier of 12.3 kilocalories per mole, indicating that hydrogen bond reorganization represents a significant kinetic bottleneck in the catalytic cycle.

Intermediate formation is characterized by the strongest hydrogen bonding interactions observed throughout the reaction pathway, with energies reaching -5.6 kilocalories per mole at distances of 1.84 Ångströms [13]. The near-linear bond angles of 174.2 degrees indicate optimal geometric arrangements that stabilize the intermediate and facilitate subsequent reaction steps.

The second transition state shows moderate hydrogen bonding with energies of -2.9 kilocalories per mole, corresponding to an activation energy of 8.7 kilocalories per mole [13]. The reduced activation energy compared to the first transition state suggests that hydrogen bond reorganization occurs more readily at this stage of the reaction.

Product formation reestablishes strong hydrogen bonding interactions with energies of -4.1 kilocalories per mole, contributing to the overall thermodynamic favorability of the reaction with a stabilization energy of -6.2 kilocalories per mole [13]. The optimal bond distances of 1.92 Ångströms and angles of 170.1 degrees indicate that the product maintains favorable interactions with the catalytic environment.

Product dissociation involves the progressive weakening of hydrogen bonds to -1.7 kilocalories per mole with extended distances of 2.35 Ångströms [13]. The decreased bond angles of 158.7 degrees reflect the geometric distortions that facilitate product release from the active site.

The dynamic nature of hydrogen bonding throughout the catalytic cycle demonstrates the critical role of these interactions in controlling reaction kinetics and thermodynamics. The compound's ability to form and break hydrogen bonds in a coordinated manner enables efficient catalytic turnover while maintaining selectivity for specific reaction pathways [12].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.095297364 g/mol

Monoisotopic Mass

173.095297364 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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